1-Phenyl-2-(pyrimidin-2-ylthio)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2OS |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
1-phenyl-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H10N2OS/c15-11(10-5-2-1-3-6-10)9-16-12-13-7-4-8-14-12/h1-8H,9H2 |
InChI Key |
GHFPOZONKDONET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenyl 2 Pyrimidin 2 Ylthio Ethanone and Its Structural Analogues
Strategies for the Formation of the Pyrimidin-2-ylthio Moiety
The creation of the key carbon-sulfur bond is central to the synthesis of the target molecule. This is typically achieved either by starting with a pre-formed pyrimidine (B1678525) ring bearing a sulfur nucleophile or by constructing the pyrimidine ring itself through cyclization.
Nucleophilic Substitution Reactions Involving 2-Mercaptopyrimidine (B73435) Derivatives
A primary and direct method for synthesizing 1-phenyl-2-(pyrimidin-2-ylthio)ethanone is the nucleophilic substitution reaction between a 2-mercaptopyrimidine derivative and a phenacyl halide, such as phenacyl bromide. In this reaction, the sulfur atom of the 2-mercaptopyrimidine acts as a potent nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide.
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com The SN2 pathway involves a concerted, single-step process where the nucleophile attacks the carbon atom, and the leaving group (bromide) departs simultaneously. masterorganicchemistry.comyoutube.com This "backside attack" results in an inversion of configuration if the α-carbon is a stereocenter. masterorganicchemistry.com The rate of this second-order reaction is dependent on the concentration of both the nucleophile (the pyrimidine thiol) and the electrophile (the phenacyl halide). youtube.com The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion and neutralizing the HBr byproduct. tandfonline.com
Computational studies on the reaction between phenacyl bromides and pyridine (B92270) nucleophiles, which share characteristics with this system, support a concerted SN2 mechanism. These studies indicate that electron-withdrawing groups on the phenacyl bromide can lead to a "tighter" transition state. researchgate.net
Table 1: Conditions for S-Alkylation of Thio-pyrimidines
| Pyrimidine Substrate | Electrophile | Solvent | Base/Catalyst | Conditions | Product Type | Yield | Reference |
| 5,6-Diamino-1-methyl-2-thiouracil | Phenacyl Bromide | DMF (drops) | None (Fusion) | Thermal, 10 min | S-alkylated pyrimidin-4-one | Good | tandfonline.com |
| 5-Benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | Methyl Iodide | Methanol | Pyridine | Reflux, 2h | 2-Methylthio-dihydropyrimidine | 54% | tandfonline.comscilit.com |
Cyclocondensation Approaches for Pyrimidine Ring Construction
An alternative to modifying an existing pyrimidine is to construct the pyrimidine ring from acyclic precursors. Cyclocondensation reactions are powerful tools for building heterocyclic rings. The Biginelli reaction, a classic multi-component reaction, provides a pathway to synthesize dihydropyrimidinones and their thio-analogues (dihydropyrimidinethiones). nih.govnih.govorganic-chemistry.org
This acid-catalyzed, one-pot condensation involves three components: an aldehyde (like benzaldehyde), a β-dicarbonyl compound, and urea (B33335) or, for the target scaffold, thiourea. organic-chemistry.orgresearchgate.net The mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and thiourea, which is then attacked by the enol of the β-dicarbonyl compound. Subsequent cyclization via condensation and dehydration yields the 1,2,3,4-tetrahydropyrimidine-2-thione ring. organic-chemistry.orgyoutube.com
By choosing a β-dicarbonyl compound that already contains a phenyl group, such as benzoylacetone, this approach incorporates a portion of the phenylketone framework directly into the heterocyclic core during its formation. The resulting thioxopyrimidine can then undergo S-alkylation as described in section 2.1.1. Microwave-assisted Biginelli reactions have been shown to be effective for producing these scaffolds. scilit.com
Table 2: Components for Biginelli-type Cyclocondensation
| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea Component | Catalyst | Resulting Scaffold | Reference |
| Benzaldehyde | 1,3-Diphenyl-1,3-propanedione | Thiourea | HCl in Acetic Acid | 5-Benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | tandfonline.comscilit.com |
| Aromatic Aldehydes | Ethyl Acetoacetate | Thiourea | Various (e.g., CAN, InCl₃) | 4-Aryl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-thione | nih.govorganic-chemistry.org |
| Arylaldehyde | β-Diketone | Thiourea | None (Microwave) | 5-Benzoyl-4-aryl-6-phenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | scilit.com |
Introduction of the Phenylketone Framework
Acylation Reactions and Carbon-Carbon Bond Formation
While the most common route introduces the entire phenacyl group at once, the phenylketone framework can also be constructed through C-C bond formation within the synthesis of the pyrimidine ring itself. As mentioned in the Biginelli reaction (Section 2.1.2), using a precursor like 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) allows for the direct incorporation of a benzoyl group at the 5-position of the pyrimidine ring during the cyclocondensation step. tandfonline.comscilit.com This method effectively forms one of the C-C bonds of the final ketone structure as part of the ring synthesis.
Precursor Design and Synthesis (e.g., phenacyl bromides)
Phenacyl bromides (α-bromoacetophenones) are highly valuable and widely used precursors for introducing the phenylketone framework due to their reactive α-carbon, which is susceptible to nucleophilic attack. lookchem.com Traditional synthesis of phenacyl bromides involves the bromination of the corresponding acetophenones in solvents like acetic acid or ether, often with a catalyst. researchgate.netorgsyn.org
More modern and environmentally conscious methods have been developed. A notable example is the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes. lookchem.comrsc.orgresearchgate.net This method allows for the synthesis of phenacyl bromides from inexpensive and readily available styrenes in water, avoiding the use of harsher brominating agents and organic solvents. The reaction proceeds at a mild temperature (60 °C) and shows excellent functional group compatibility. researchgate.netrsc.org
Table 3: Synthesis of Phenacyl Bromide from Styrene
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
| Styrene | KBr, K₂S₂O₈ | H₂O | 60 °C, 12 h | Phenacyl Bromide | 84% | lookchem.comresearchgate.net |
| 4-Methoxystyrene | KBr, K₂S₂O₈ | H₂O | 60 °C, 12 h | 2-Bromo-1-(4-methoxyphenyl)ethanone | 90% | researchgate.netresearchgate.net |
Synthetic Routes for Derivatization of this compound
Once the core structure of this compound or its analogues is assembled, it can serve as a scaffold for further chemical modifications to produce a library of related compounds. The reactivity of the pyrimidine ring, the thioether linkage, and the ketone functionality all provide handles for derivatization.
Studies on related 5-benzoyl-2-thioxopyrimidines demonstrate several possible transformations. tandfonline.comscilit.com The remaining N-H groups on the pyrimidine ring can be functionalized, for example, through acetylation or formylation using reagents like POCl₃/DMF. tandfonline.com
Furthermore, the initial thioxopyrimidine can be subjected to cyclization reactions with various bifunctional electrophiles. For instance, reaction with α-haloketones or other bromo compounds can lead to the formation of fused heterocyclic systems, such as thiazolopyrimidines and pyrimido[2,3-b]thiazines, in moderate to good yields. scilit.comresearchgate.netasianpubs.org These reactions often proceed by an initial S-alkylation followed by an intramolecular condensation.
Table 4: Derivatization Reactions of Thioxopyrimidine Scaffolds
| Starting Material | Reagent | Conditions | Product Type | Yield | Reference |
| 5-Benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | POCl₃ / DMF | Ice-bath to r.t. | N-Formylated thioxopyrimidine | - | tandfonline.com |
| 5-Benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | Bromo-compounds | - | Fused Thiazolopyrimidines | 55-78% | scilit.com |
| Pyrimidine derivative | Chloroacetyl chloride | Reflux in dioxane | Fused Pyrimidines | - | researchgate.netasianpubs.org |
| Pyrimidine-thiones | 1,2-Epoxy propane | - | S-alkylated pyrimidine-thiones | - | nih.gov |
Functionalization of the Pyrimidine Ring System
The pyrimidine ring is a key pharmacophore in many biologically active compounds, and its functionalization is a cornerstone of medicinal chemistry. researchgate.net The introduction of various substituents onto the pyrimidine moiety of this compound analogues can significantly alter their electronic and steric properties. A common strategy involves the use of pre-functionalized pyrimidine starting materials. For instance, the synthesis of pyrrolo[3,2-d]pyrimidines often begins with a substituted pyrimidine core, allowing for the introduction of diversity at the nitrogen positions of the pyrimidine ring. figshare.comnih.gov
The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a property that can be exploited for its functionalization. researchgate.net However, direct C-H functionalization can be challenging due to regioselectivity issues. researchgate.net Therefore, many synthetic approaches rely on the use of pyrimidines bearing leaving groups, such as halogens, which can be readily displaced by nucleophiles. researchgate.net For example, 2-chloropyrimidine (B141910) can react with a thiolate to form the thioether linkage, and the other positions on the pyrimidine ring can be pre-functionalized to introduce desired substituents.
Modifications on the Phenyl Ring
Modifications on the phenyl ring of this compound are typically achieved by starting with a substituted acetophenone. A wide variety of substituted acetophenones are commercially available or can be synthesized through standard aromatic substitution reactions. This allows for the introduction of a diverse range of functional groups, including electron-donating and electron-withdrawing groups, at various positions on the phenyl ring.
For example, the synthesis of 1-(p-tolyl)-2-(pyrimidin-2-ylthio)ethanone would start from 2-bromo-1-(p-tolyl)ethanone. rsc.org Similarly, methoxy, benzyloxy, fluoro, chloro, bromo, iodo, and trifluoromethyl groups have been successfully incorporated onto the phenyl ring of related ethanone (B97240) structures. rsc.org These modifications can influence the molecule's lipophilicity, electronic distribution, and potential for hydrogen bonding, all of which can impact its biological activity and physical properties.
Alterations to the Ethanone Linker and Thioether Bridge
Alterations to the ethanone linker and the thioether bridge provide another avenue for structural diversification. The ethanone linker, which connects the phenyl and pyrimidinylthio moieties, can be modified in several ways. For instance, the methylene (B1212753) group of the ethanone can be substituted, or the entire ketone functionality can be altered. While direct literature on modifications to the ethanone linker in this compound is sparse, analogous transformations in similar systems suggest potential routes. For example, α-halogenation of the ketone can provide a handle for further functionalization. rsc.org
The thioether bridge is crucial for linking the pyrimidine ring and the ethanone moiety. Its synthesis is typically achieved through the reaction of a pyrimidine-2-thiol (B7767146) with a 2-halo-1-phenylethanone. Variations in the thioether bridge are less common but could potentially involve the replacement of sulfur with selenium or the introduction of substituents on the sulfur atom, although these would represent significant synthetic challenges.
Modern Catalytic Approaches in the Synthesis of Related Pyrimidinylthioethanones
Modern catalytic methods offer efficient and selective pathways for the synthesis of pyrimidine derivatives and related ketones. mdpi.com Copper-catalyzed reactions, for instance, have been employed for the synthesis of various pyrimidine-containing compounds. mdpi.com These methods often proceed under milder conditions and with higher yields compared to traditional approaches. For the synthesis of the ethanone portion of the molecule, catalytic methods for the formation of ketones from alkynes have been developed. rsc.org
Green chemistry principles are also increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com This includes the use of environmentally benign catalysts, such as β-cyclodextrin, and greener reaction media like water. mdpi.com Such approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved efficiency and selectivity. mdpi.com While specific catalytic methods for the direct synthesis of this compound are not extensively reported, the principles of modern catalysis can be applied to the synthesis of its precursors, such as the substituted acetophenones and pyrimidines.
Analytical Techniques for Rigorous Structural Elucidation
The unambiguous determination of the structure of this compound and its analogues relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. organicchemistrydata.orgorganicchemistrydata.org In the ¹H NMR spectrum of this compound, the protons of the phenyl and pyrimidine rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). rsc.orgnih.gov The methylene protons of the ethanone linker would give a characteristic singlet, the chemical shift of which would be influenced by the adjacent carbonyl and thioether groups. rsc.org
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. organicchemistrydata.orgchemicalbook.comchemicalbook.com The carbonyl carbon of the ethanone would appear at a downfield chemical shift (around δ 190 ppm). rsc.org The carbons of the phenyl and pyrimidine rings would have distinct chemical shifts depending on their electronic environment. nih.govrsc.org
Table 1: Representative ¹H NMR Data for Related Ethanone Structures
| Compound | Phenyl Protons (δ, ppm) | Methylene Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-bromo-1-phenylethanone | 8.00 (d), 7.63 (t), 7.51 (t) | 4.48 (s) | rsc.org | |
| 2-bromo-1-(p-tolyl)ethanone | 7.89 (d), 7.30 (d) | 4.45 (s) | 2.44 (s, CH₃) | rsc.org |
Table 2: Representative ¹³C NMR Data for Related Ethanone Structures
| Compound | Carbonyl Carbon (δ, ppm) | Phenyl Carbons (δ, ppm) | Methylene Carbon (δ, ppm) | Other Carbons (δ, ppm) | Reference |
|---|---|---|---|---|---|
| 2-bromo-1-phenylethanone | 191.3 | 133.9, 128.9, 128.8 | 31.0 | rsc.org | |
| 2-bromo-1-(p-tolyl)ethanone | 190.3 | 145.0, 131.4, 129.5, 129.0 | 31.0 | 21.8 (CH₃) | rsc.org |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netnist.govnist.govnist.gov For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the ketone, which typically appears in the range of 1680-1700 cm⁻¹. rsc.org The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thioether would likely appear in the fingerprint region and can be more difficult to assign definitively.
Table 3: Characteristic IR Absorption Frequencies for Related Functional Groups
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| C=O (Ketone) | 1680-1700 | rsc.org |
| C=N | 1590-1690 | researchgate.net |
| C-H (sp³) | 2850-3000 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint, offering insights into the compound's structural components.
In the analysis of α-thioketones, such as the title compound, the mass spectra can yield valuable information regarding keto-enethiol tautomerism in the gas phase. mdpi.comresearchgate.net Compared to their oxygen counterparts, thioketones often exhibit a more prominent molecular ion peak, which indicates a greater ability of the sulfur atom to stabilize the resulting radical cation. mdpi.com
The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation would likely involve the cleavage of the C-S bond, leading to the formation of ions corresponding to the phenylacetyl group and the pyrimidin-2-ylthio group. Another significant fragmentation pathway for thioketones is the loss of a sulfhydryl (SH) radical, which is a characteristic fragmentation for this class of compounds. mdpi.com
High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecular ion and its fragments, providing unambiguous identification. nih.govresearchgate.net The fragmentation of related aromatic ketones often involves the formation of a stable tropylium (B1234903) ion. youtube.com For thio-alcohols and related sulfur-containing compounds, alpha-cleavage is a common fragmentation pathway. youtube.com
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Fragment Lost | Significance |
| [M]+• | C₁₂H₁₀N₂OS | Molecular Ion |
| [M - SH]+ | Loss of Sulfhydryl Radical | Characteristic of thioketones mdpi.com |
| [C₈H₇O]+ | Phenylacetyl Cation | Cleavage of the C-S bond |
| [C₄H₃N₂S]+ | Pyrimidin-2-ylthio Cation | Cleavage of the C-S bond |
| [C₇H₇]+ | Tropylium Ion | Rearrangement of the phenylacetyl fragment youtube.com |
Note: The m/z values are nominal and would be confirmed by high-resolution mass spectrometry.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
The crystal structures of various pyrimidine derivatives have been extensively studied, revealing key structural features. mdpi.comresearchgate.net The pyrimidine ring itself is planar, and its derivatives often exhibit significant biological and pharmaceutical properties. mdpi.comresearchgate.netjetir.orgnih.gov The solid-state structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com
Table 2: Typical Crystallographic Parameters for Pyrimidine Derivatives
| Parameter | Typical Value Range | Reference |
| Crystal System | Monoclinic, Triclinic, Orthorhombic | mdpi.comresearchgate.net |
| Space Group | P2₁/c, P-1, Pbca, etc. | mdpi.comresearchgate.net |
| C-N bond length (in pyrimidine ring) | 1.32 - 1.38 Å | mdpi.comresearchgate.net |
| C-C bond length (in pyrimidine ring) | 1.37 - 1.40 Å | mdpi.comresearchgate.net |
| C-S bond length | ~1.75 - 1.85 Å | General |
| C=O bond length | ~1.20 - 1.23 Å | General |
Note: These are generalized values and the specific parameters for this compound would need to be determined experimentally.
The synthesis and characterization of various heterocyclic compounds, including pyrimidine derivatives, often rely on a combination of spectroscopic techniques to confirm the structure before proceeding to more complex biological or material science applications. researchgate.netnih.govresearchgate.netrepec.orged.gov
Reactivity Profiles and Chemical Transformations of 1 Phenyl 2 Pyrimidin 2 Ylthio Ethanone
Electrophilic and Nucleophilic Reactions at the Ketone Carbonyl
The ketone carbonyl group in 1-phenyl-2-(pyrimidin-2-ylthio)ethanone is a primary site for both nucleophilic and electrophilic attack. The carbon atom of the carbonyl is electrophilic, while the oxygen atom is nucleophilic and can be protonated or interact with Lewis acids.
Nucleophilic Reactions: The ketone is susceptible to attack by various nucleophiles. A prominent reaction is the intramolecular nucleophilic attack by one of the nitrogen atoms of the pyrimidine (B1678525) ring, which leads to cyclization and the formation of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. This is often the dominant reaction pathway, especially under acidic or basic conditions that facilitate enolization or enhance the nucleophilicity of the pyrimidine ring.
While intermolecular reactions are less commonly explored due to the high propensity for intramolecular cyclization, standard ketone reactions are theoretically possible. These include:
Reduction: The ketone can be reduced to a secondary alcohol, phenacyl alcohol, using reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents can cleave the molecule, potentially yielding corresponding carboxylic acids.
Condensation Reactions: The active methylene (B1212753) group adjacent to the ketone can participate in condensation reactions with aldehydes and ketones. For instance, condensation with aromatic aldehydes can lead to the formation of α,β-unsaturated ketones.
Electrophilic Reactions: The α-carbon to the ketone can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of different functional groups at this position.
Table 1: Summary of Potential Reactions at the Ketone Carbonyl
| Reaction Type | Reagent/Condition | Product Type |
| Intramolecular Nucleophilic Addition | Acid or Base catalyst | Thiazolo[3,2-a]pyrimidinium derivatives |
| Reduction | Sodium Borohydride (NaBH₄) | 1-Phenyl-2-(pyrimidin-2-ylthio)ethan-1-ol |
| Oxidation | Potassium Permanganate (KMnO₄) | Benzoic acid and other fragments |
| Aldol Condensation | Aldehyde, Base catalyst | α,β-Unsaturated ketone |
Ring Transformations and Cyclization Reactions of the Pyrimidine Moiety
The pyrimidine moiety in this compound is not merely a spectator group; it actively participates in cyclization reactions, leading to significant molecular transformations. The most notable reaction is the intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine ring system.
This reaction is typically initiated by the S-alkylation of a pyrimidine-2-thione with an α-haloketone, such as 2-bromoacetophenone, which generates the this compound intermediate in situ. This intermediate then undergoes a rapid intramolecular condensation. The mechanism involves the nucleophilic attack of the N1 atom of the pyrimidine ring on the electrophilic carbon of the ketone carbonyl group. This is followed by a dehydration step, leading to the formation of a fused, aromatic thiazolo[3,2-a]pyrimidinium cation. This type of reaction provides a powerful and efficient route to this important class of fused heterocycles. ijnc.irnih.gov
The reaction conditions can influence the outcome. For example, the process can be carried out in a one-pot synthesis from pyrimidine-2-thione and an appropriate phenacyl halide. ijnc.ir
Reactivity of the Thioether Linkage
The thioether linkage (-S-) in this compound connects the reactive phenacyl group to the pyrimidine ring and exhibits its own characteristic reactivity.
Oxidation: The sulfur atom can be readily oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-) using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfone is particularly important as it activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). The sulfone group becomes an excellent leaving group, allowing for its displacement by various nucleophiles at the C2 position of the pyrimidine ring. nih.gov
Cleavage: The C-S bond can be cleaved under specific conditions. Reductive cleavage of the C(sp³)-S bond can be achieved electrochemically, which can generate a carbon-centered radical from the phenacyl moiety. chemrxiv.org Various chemical methods for cleaving thioethers also exist, which could potentially be applied, such as using strong acids in the presence of scavengers or metal-mediated methods. thieme-connect.de
Table 2: Reactivity of the Thioether Linkage
| Reaction Type | Reagent/Condition | Product Feature | Synthetic Utility |
| Oxidation | H₂O₂, mCPBA | Formation of sulfoxide or sulfone | Activation for SNAr reactions nih.gov |
| C(sp³)-S Bond Cleavage | Electroreduction | Generation of an alkyl radical chemrxiv.org | Desulfurative transformations |
Heterocyclic Annulation and Scaffold Hybridization Reactions
The term annulation refers to the formation of a new ring fused to an existing one. This compound is an ideal precursor for heterocyclic annulation reactions, primarily leading to the synthesis of the thiazolo[3,2-a]pyrimidine scaffold.
The standard synthesis involves the reaction of a substituted 3,4-dihydropyrimidin-2(1H)-thione with an α-halo-ketone. ijnc.ir The initial step is the formation of the thioether bond, followed by an intramolecular cyclization and dehydration, which constitutes the annulation. This process fuses a thiazole (B1198619) ring across the N1 and C2 positions of the pyrimidine ring. The resulting thiazolo[3,2-a]pyrimidine system is a hybridized scaffold containing both pyrimidine and thiazole structural motifs, which are prevalent in many biologically active molecules. nih.govnih.gov
Further functionalization of this newly formed scaffold is also possible. For instance, the methylene group of the thiazole ring can be a site for condensation reactions with aldehydes, allowing for the attachment of additional aryl groups and further hybridization of the molecular structure. nih.gov
Formation of Polycyclic Systems and Complex Architectures
The initial cyclization of this compound provides a direct entry into bicyclic polycyclic systems. The resulting thiazolo[3,2-a]pyrimidine core is a stable platform that can be used to construct even more complex molecular architectures.
Researchers have demonstrated that the thiazolo[3,2-a]pyrimidine scaffold can undergo further reactions to build larger polycyclic structures. For example, the amino-functionalized thiazolo[3,2-a]pyrimidine can be acylated and then reacted with amines to attach complex side chains. nih.gov Furthermore, condensation of the active methylene group in the thiazole ring with various aldehydes, such as 2-hydroxy-3-methoxybenzaldehyde, leads to the formation of larger, more complex structures with potential applications in materials science and medicinal chemistry due to their extended π-systems and specific spatial arrangements. nih.gov These subsequent transformations highlight the utility of the initial annulation product as a versatile intermediate for creating diverse and complex polycyclic systems.
Elucidation of Structure Activity Relationships Sar for 1 Phenyl 2 Pyrimidin 2 Ylthio Ethanone Derivatives
Correlating Structural Modifications with Biological Potency
The biological activity of 1-Phenyl-2-(pyrimidin-2-ylthio)ethanone derivatives can be systematically modulated by introducing various substituents at different positions of the molecule. The following sections detail the impact of these modifications.
Impact of Substituents on the Phenyl Ring on Biological Activity
The phenyl ring of the this compound scaffold serves as a critical interaction domain with biological targets. The nature and position of substituents on this ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its activity.
Research on analogous structures, such as 1-phenyl-2-(phenylamino)ethanone derivatives, has shown that substitutions on the phenyl ring are pivotal for their biological effects. mdpi.com For instance, in a series of these compounds designed as MCR-1 inhibitors, the introduction of different groups on the phenyl ring led to a range of activities. mdpi.com While direct studies on this compound are limited, we can infer the potential impact of phenyl ring substitutions based on these related compounds.
| Substituent at Phenyl Ring | Position | Observed/Inferred Impact on Activity | Reference |
|---|---|---|---|
| Electron-donating groups (e.g., -CH3, -OCH3) | para | May enhance activity by increasing electron density, potentially improving interaction with electron-deficient pockets in the target protein. | Inferred from general SAR principles |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | para | Can increase potency, possibly by forming favorable interactions such as halogen bonds or by altering the pKa of the molecule. For example, a 4-chloro phenyl substitution showed potent cytotoxicity in a related series of pyridopyrimidine derivatives. nih.gov | nih.gov |
| Bulky groups (e.g., cyclohexyl) | para | May enhance binding by occupying a hydrophobic pocket in the receptor. In a related series, a cyclohexyl group at this position resulted in potent MCR-1 inhibition. mdpi.com | mdpi.com |
Influence of Pyrimidine (B1678525) Ring Substitution Patterns
The pyrimidine ring is a key heterocyclic core in many biologically active compounds. nih.gov Strategic modifications at positions 2, 4, 5, or 6 of the pyrimidine ring can generate derivatives with enhanced selectivity and affinity for their biological targets. nih.gov
Studies on various pyrimidine derivatives have consistently shown that the substitution pattern on this ring is a major determinant of their biological activity. For example, in a series of pyrimidine derivatives developed as bone anabolic agents, substitutions at the 2-, 4-, and 6-positions were critical for their osteogenic potential. nih.gov Similarly, in a series of anti-influenza agents, substitutions at the C4 and C6 positions of a pyrimidine core with phenyl and 4-chloro phenyl rings, respectively, resulted in a derivative with significant inhibitory activity. nih.gov
| Substituent at Pyrimidine Ring | Position | Observed/Inferred Impact on Activity | Reference |
|---|---|---|---|
| Amino group | 2 | A free amino group at the 2-position of the pyrimidine ring was identified as a key feature for potent bone anabolic agents in one study. nih.gov | nih.gov |
| Phenyl and substituted phenyl groups | 4 and 6 | The presence of a phenyl and a 4-chloro phenyl group at the C4 and C6 positions, respectively, led to a potent anti-influenza agent. nih.gov | nih.gov |
| Various alkyl and aryl groups | 4 and 6 | In a series of pyridothienopyrimidine derivatives, substitutions at these positions with phenyl and p-tolyl groups showed potent antibacterial activity. mdpi.com | mdpi.com |
Role of the Thioether Bridge and Ethanone (B97240) Backbone in Ligand-Receptor Interactions
The thioether bridge (-S-) and the ethanone backbone (-CO-CH2-) are integral components of the this compound structure, providing a specific spatial arrangement for the phenyl and pyrimidine rings.
The thioether linkage offers conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site of a receptor. This flexibility can be crucial for maximizing interactions with amino acid residues. The ethanone backbone, with its carbonyl group, can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor complexes. mdpi.com In the related 1-phenyl-2-(phenylamino)ethanone series, the ethanone core was shown to be important for occupying the cavity of the MCR-1 protein. mdpi.com
Identification of Key Pharmacophoric Features
A pharmacophore model for this compound derivatives would likely include:
A hydrogen bond acceptor: The carbonyl oxygen of the ethanone group.
Two aromatic/hydrophobic regions: The phenyl ring and the pyrimidine ring.
A flexible linker: The thioether bridge.
Pharmacophore modeling of similar 2-phenylpyrimidine (B3000279) analogues identified a five-point pharmacophore model as being crucial for their activity. nih.gov This model highlights the importance of specific spatial arrangements of hydrophobic, hydrogen bond acceptor, and hydrogen bond donor features for biological potency. nih.gov
Stereochemical Considerations and Enantiomeric Purity in SAR Studies
Conformational Flexibility and Its Relevance to Biological Efficacy
The conformational flexibility of this compound derivatives, primarily due to the thioether bridge and the single bonds in the ethanone backbone, plays a significant role in their biological efficacy. This flexibility allows the molecule to adopt various conformations, one of which will be the "bioactive conformation" that binds to the target receptor.
Molecular dynamics simulations on related pyrimidine derivatives have been used to understand the stable conformations and the binding modes of these molecules. nih.gov Such studies can reveal how the molecule orients itself within the binding pocket and which interactions are most stable. A molecule with optimal flexibility can more easily adapt to the binding site, leading to a higher binding affinity and, consequently, greater biological efficacy.
Investigation of Biological Activities and Molecular Mechanisms of Action
Anticancer Activity and Cellular Mechanisms
The pyrimidine (B1678525) scaffold is a key pharmacophore in many anticancer agents, and compounds derived from the 1-Phenyl-2-(pyrimidin-2-ylthio)ethanone structure have shown significant potential in this area. mdpi.com Thiazolo[4,5-d]pyrimidine derivatives, for instance, are recognized as potential purine (B94841) antagonists with anticancer properties. mdpi.com Research has demonstrated that these compounds can impede cancer progression through various cellular mechanisms, including the inhibition of cell growth, induction of programmed cell death, and interference with critical signaling pathways.
A fundamental aspect of anticancer activity is the ability to inhibit the uncontrolled proliferation of cancer cells. Various derivatives incorporating the pyrimidine-thio-ethanone framework have demonstrated potent cytostatic and cytotoxic effects across a range of human cancer cell lines.
For example, novel 1-ferrocenyl-2-(5-phenyl-1H-1,2,4-triazol-3-ylthio)ethanone derivatives have been shown to inhibit the growth of A549 human lung cancer cells. nih.gov Similarly, newly synthesized pyrimidin-2-thione derivatives displayed promising activity against the HepG-2 liver carcinoma cell line. ekb.eg Further studies on thieno[2,3-d]pyrimidine and other pyrimidine-based compounds have confirmed their antiproliferative effects against colon (HCT-116), breast (MCF-7), and melanoma (A375, C32) cancer cell lines. mdpi.comnih.govscielo.br The inhibitory concentrations for these compounds vary, indicating that specific structural modifications significantly influence their anticancer potency.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1-Ferrocenyl-2-(5-phenyl-1H-1,2,4-triazol-3-ylthio)ethanone derivatives | A549 (Lung) | Decreased cell viability | nih.gov |
| Pyrimidin-2-Thione derivative (Compound 7) | HepG-2 (Liver) | IC50 of 25.5±1.3 μg/mL | ekb.eg |
| Nicotinamide derivatives | HCT-116 (Colon), HepG-2 (Liver) | Interesting antitumor activity | nih.gov |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375, C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Antiproliferative activity | mdpi.com |
| Thieno[2,3-d]pyrimidine derivative (Compound l) | MDA-MB-231 (Breast) | IC50 of 27.6 μM | scielo.br |
Beyond halting proliferation, effective anticancer agents often induce apoptosis, or programmed cell death, in malignant cells. Research indicates that compounds structurally related to this compound can trigger this essential process. For instance, a pyrazolo[3,4-d]pyrimidine derivative was found to induce apoptosis in the MCF-7 breast cancer cell line. nih.gov The mechanism of apoptosis induction often involves the activation of caspases, a family of protease enzymes that execute the cell death program. mdpi.com This activation can lead to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and ultimately, the dismantling of the cell. mdpi.commdpi.com Furthermore, the inhibition of chaperone proteins like Heat shock protein 70 (Hsp70) by related pyrimidine structures can also lead to significant cancer cell apoptosis. nih.gov
The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by the loss of this regulation, leading to incessant proliferation. A key strategy in cancer therapy is to reinstate cell cycle checkpoints, thereby arresting the growth of tumor cells. Derivatives of pyrimidine have been shown to induce cell cycle arrest at various phases.
Several novel 1-ferrocenyl-2-(5-phenyl-1H-1,2,4-triazol-3-ylthio)ethanone derivatives caused G1-phase arrest in A549 lung cancer cells. nih.gov In another study, a pyrazolo[3,4-d]pyrimidine compound arrested the MCF-7 cell cycle in the G1/S phase. nih.gov Other related compounds have been observed to halt the cell cycle at the G0/G1 or G2/M phases in different cancer cell lines. mdpi.commdpi.comnih.gov This arrest is often mediated by the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.com For example, G2/M arrest can be induced by decreasing the levels of the CDK1/Cyclin-B complex, which is crucial for entry into mitosis. mdpi.com
| Compound Class | Cancer Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 1-Ferrocenyl-2-(5-phenyl-1H-1,2,4-triazol-3-ylthio)ethanone derivatives | A549 (Lung) | G1 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine analogue (Compound 10e) | MCF-7 (Breast) | G1/S | nih.gov |
| Pim-2 siRNA (related mechanism) | K562 (Leukemia), H1299 (Lung) | G0/G1 | nih.gov |
| Genistein (related mechanism) | T24 (Bladder) | G2/M | mdpi.com |
| Janerin (related mechanism) | THP-1 (Leukemia) | G2/M | mdpi.com |
The behavior of cancer cells is dictated by a complex network of intracellular signaling pathways that regulate growth, survival, and metastasis. The Raf/MEK/ERK pathway is a central signaling cascade that is often hyperactivated in cancer, promoting cell proliferation. nih.gov Thienopyrimidine derivatives have been shown to significantly suppress the phosphorylation, and thus the activation, of ERK1/2 in Hep3B cells stimulated by IL-6. nih.gov By inhibiting such crucial pathways, these compounds can effectively disrupt the signaling networks that cancer cells rely on for their growth and survival.
The targeted inhibition of enzymes that are critical for cancer cell function is a cornerstone of modern oncology. The pyrimidine-thio-ethanone scaffold and its analogues have been found to inhibit several key enzymes implicated in cancer.
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleotides, which are the building blocks of DNA. wikipedia.org Inhibition of DHFR depletes the nucleotide pool, thereby preventing DNA replication and halting the division of rapidly proliferating cells, such as cancer cells. wikipedia.orgrjpbr.com A series of pyrazolo[3,4-d]pyrimidine analogues demonstrated a potent inhibitory effect on human DHFR, with some compounds showing significantly lower IC50 values than the classical antifolate drug, methotrexate. nih.gov
Tyrosine Kinases: Protein tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling and are frequently deregulated in cancer. unipd.it Many pyrimidine-based compounds have been developed as tyrosine kinase inhibitors. researchgate.netnih.gov They often function as ATP-mimetic compounds, competing with ATP for binding to the kinase's active site. unipd.itnih.gov Phenylpyrazalopyrimidine derivatives, for example, have shown modest inhibitory activity against Src kinase. nih.gov Other related structures have been designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and members of the class III receptor tyrosine kinase family. unipd.itgoogle.com
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The cell cycle arrest induced by pyrimidine derivatives is often a direct consequence of CDK modulation. nih.gov This can be achieved through the upregulation of endogenous CDK inhibitors like p21, which can then bind to and inhibit the activity of CDK2 and Cdc2, leading to cell cycle arrest. mdpi.com
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human tumors, where it promotes proliferation, survival, and metastasis. researchgate.netnih.gov Inhibition of the STAT3 signaling pathway is therefore a validated strategy for cancer treatment. researchgate.net Certain pyrimidinetrione and thienopyrimidine compounds have been identified as potent STAT3 inhibitors. nih.govresearchgate.net These compounds can disrupt the DNA binding activity of STAT3 or inhibit its expression, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. nih.govresearchgate.net
COX Enzymes: Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been implicated in the development of cancer. jpp.krakow.pl COX-2 is often overexpressed in tumors, where it contributes to angiogenesis and tumor growth. researchgate.net Several new 4-phenylpyrimidine-2(1H)-thiones and related compounds have been investigated as inhibitors of COX-1 and COX-2. nih.gov Notably, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were found to be highly selective COX-2 inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov
| Enzyme Target | Compound Class | Activity (IC50) | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Pyrazolo[3,4-d]pyrimidine analogues | < 1 µM | nih.gov |
| Src Tyrosine Kinase | Phenylpyrazolopyrimidine derivatives | 21.7–192.1 µM | nih.gov |
| STAT3 (DNA Binding) | Pyrimidinetrione derivatives | 2.5 - 3.8 µM | researchgate.net |
| STAT3 (Expression) | Thienopyrimidine derivatives | 0.32 - 5.73 µM | nih.gov |
| COX-2 | Imidazo[1,2-a]pyridin-3-amine (Compound 5n) | 0.07 µM | nih.gov |
Antimicrobial Activity and Proposed Mechanisms
In addition to their anticancer properties, various heterocyclic compounds derived from the pyrimidine-thio-ethanone structure have demonstrated notable antimicrobial activity. The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance.
Studies have shown that certain pyrimidinone and thieno[2,3-b]pyridine (B153569) derivatives possess good antibacterial and antifungal activities. nih.govmdpi.com For example, the pyrimidine derivative 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on was found to have marked antimicrobial activity against Klebsiella pneumoniae. sibjcem.ru
A particularly significant finding is the activity of 1-Phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme. mdpi.comnih.gov The mcr-1 gene confers resistance to colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. mdpi.com By inhibiting the MCR-1 protein, these compounds have the potential to restore the efficacy of colistin against resistant strains. nih.gov In cell-based assays, certain derivatives, in combination with colistin, could completely inhibit the growth of bacteria expressing the mcr-1 gene. mdpi.com
| Compound Class | Target Organism/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Thienopyrimidinone derivatives | Bacteria and Fungi | Good antibacterial and antifungal activities | nih.gov |
| 1-Phenyl-2-(phenylamino)ethanone derivatives | MCR-1 Enzyme | Inhibition of MCR-1, restoration of colistin sensitivity | mdpi.comnih.gov |
| 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on | Klebsiella pneumoniae | Marked antimicrobial activity | sibjcem.ru |
| 1-Phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines | Bacterial and Fungal strains | Moderate antimicrobial activities | nih.gov |
Antibacterial Spectrum and Potency
Derivatives of this compound have been investigated for their potential as antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. Studies indicate that the antibacterial efficacy of these compounds can be significantly influenced by the nature of substitutions on the pyrimidine and phenyl rings.
Research into various pyrimidine derivatives has demonstrated activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govd-nb.info For instance, a series of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives were screened for activity against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. Within this series, the compound featuring a 4-chloro-phenyl substitution showed the most significant activity. The presence of electron-withdrawing groups on the benzylidene portion of similar pyrimidine derivatives has been noted to improve antimicrobial activity against S. aureus, E. coli, and B. subtilis. nih.gov
| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Pyrimidin-2-thiol/amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhanced activity. | nih.gov |
| Chalcone-derived pyrimidines | S. aureus, E. coli | Several derivatives inhibited bacterial growth, suggesting potential as potent antibacterial agents. | d-nb.info |
| 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thiones | E. coli, P. aeruginosa, K. pneumonia | The 4-chloro-phenyl derivative showed the highest activity among the tested compounds. | |
| 2-amino pyrimidine derivatives | Various Gram-positive and Gram-negative strains | Several synthesized compounds exhibited moderate to good antimicrobial activity compared to standard drugs. | ijprs.com |
Antifungal Efficacy
The antifungal potential of this class of compounds has also been a subject of investigation. Various derivatives have been screened against pathogenic fungi, demonstrating a range of efficacies. For example, newly synthesized pyrimidine derivatives were evaluated for their in vitro activity against fungal species such as Aspergillus niger and Candida albicans using the tube dilution method. nih.gov
In a targeted effort to develop new antifungal agents, a series of novel 2-phenylpyrimidine (B3000279) derivatives were designed to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51). nih.gov One compound from this series, designated C6, exhibited potent efficacy against seven clinically common fungal strains, showing activity significantly superior to the first-line antifungal drug fluconazole. nih.gov Similarly, another study focused on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, which are structurally related to the target compound. nih.gov Among the synthesized molecules, one derivative containing a 2,4-dichlorobenzyloxy group showed antifungal activity that was comparable or more potent than fluconazole. nih.gov
| Derivative Class | Fungal Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Pyrimidin-2-thiol/amine derivatives | Aspergillus niger, Candida albicans | The series was evaluated for in vitro antifungal potential. | nih.gov |
| 2-phenylpyrimidine derivatives | Seven clinically common susceptible strains | Compound C6 showed antifungal activity significantly superior to fluconazole. | nih.gov |
| 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives | Various pathogenic fungi | A 2,4-dichlorobenzyloxy derivative (2g) showed activity comparable to or more potent than fluconazole. | nih.gov |
Elucidating Mechanisms of Action against Microbial Targets
Research into the molecular mechanisms underlying the antimicrobial activity of these compounds has pointed to specific cellular targets. In silico molecular docking studies have been employed to explore the probable binding conformations of pyrimidine derivatives with bacterial proteins. d-nb.info These studies suggest that the antibacterial effect of certain derivatives against E. coli and Staphylococcus species may be due to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. d-nb.info
For antifungal activity, the mechanism appears to be different. A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is vital for the biosynthesis of ergosterol, a critical component of fungal cell membranes. nih.gov Studies on novel 2-phenylpyrimidine derivatives have shown that these compounds can act as CYP51 inhibitors, providing a clear mechanism for their antifungal effects. nih.gov
Other Biological Activities
Antioxidant Activity
Pyrimidine derivatives have demonstrated significant potential as antioxidant agents, capable of scavenging harmful free radicals. nih.gov The antioxidant capacity of these compounds is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmedcraveonline.com
A study on a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides found that certain derivatives exhibited good antioxidant activity in the DPPH assay. researchgate.net The presence of specific substituents on the pyrimidine nucleus can enhance this radical scavenging property. ijpsonline.com For example, thiamine (Vitamin B1), which contains a pyrimidine ring, is known to inhibit lipid peroxidation by donating hydrogen atoms from its pyrimidine and thiazole (B1198619) rings to reactive oxygen species. ijpsonline.com The antioxidant properties of pyrimidine derivatives suggest their potential in mitigating oxidative stress, which is implicated in numerous chronic diseases. nih.gov
| Derivative Class | Assay Method | Key Findings | Reference |
|---|---|---|---|
| 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides | DPPH radical scavenging | Compounds 4-h and 4-o demonstrated good antioxidant activity. | researchgate.net |
| Aryl substituted pyrimidinones | DPPH radical scavenging | Compounds 4d and 4j showed remarkable antioxidant activity compared to the reference. | |
| 2-(1-(substituted phenyl)ethylidene)-1-(4,6-dimethylpyrimidin-2-yl)hydrazines | DPPH, H₂O₂, NO, superoxide radical scavenging | Several derivatives were found to have good antioxidant activities. | researchgate.net |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine-containing compounds has been well-documented. nih.govsphinxsai.com The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov
In vivo studies using the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory drugs, have shown that certain pyrimidine derivatives can cause a remarkable reduction in inflammation. sphinxsai.com Further investigations have revealed that some pyrimidine derivatives act as selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Additionally, chalcone analogues, which are often precursors for pyrimidine synthesis, have been found to exert anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2 through the NF-κB/JNK signaling pathway. rsc.org
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of pyrimidine derivatives, particularly those containing a 2-thiopyrimidine moiety. These compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests. japsonline.comresearchgate.net
Studies on a series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides revealed potent anticonvulsant activity. japsonline.comresearchgate.net A consistent finding across multiple studies is the enhanced activity observed in derivatives containing a 4-bromophenyl group on the acetamide portion of the molecule. japsonline.comresearchgate.netnuph.edu.ua For instance, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide demonstrated the highest activity in its series, effectively decreasing seizure severity and lethality while increasing the latent period before seizure onset. japsonline.comresearchgate.net Similarly, N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide was identified as the most active compound in a related series. nuph.edu.ua Research on 6-methyl-2-[(2-oxo-2-arylethyl)thio]pyrimidin-4(3H)–one derivatives, which are close structural analogues of the title compound, also confirmed anticonvulsant effects in the pentylenetetrazole seizure model. pensoft.net
| Derivative Class | Seizure Model | Key Findings | Reference |
|---|---|---|---|
| 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides | Pentylenetetrazole (PTZ) & Maximal Electroshock (MES) | The N-(4-bromophenyl) derivative showed the highest activity, reducing seizure severity and lethality. | japsonline.comresearchgate.net |
| (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides | PTZ-induced seizures | The N-(4-bromophenyl) derivative was the most active, significantly prolonging latency and reducing lethality. | nuph.edu.ua |
| 6-methyl-2-[(2-oxo-2-arylethyl)thio]pyrimidin-4(3H)–ones | PTZ-induced seizures | Screening confirmed anticonvulsant activity and helped establish structure-activity relationships. | pensoft.net |
| (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides | PTZ-induced seizures | The N-(3-methylphenyl) derivative was identified as a lead compound. | actapharmsci.com |
Immunomodulatory Effects (e.g., Toll-Like Receptor 4 Ligand Activity)
Research into the immunomodulatory activities of pyrimidine derivatives has shown that this class of compounds can influence the immune response through various mechanisms. While specific data on this compound is not extensively available in public literature, the foundational structure of a pyrimidine ring linked to a thioether is a recurring motif in compounds designed to modulate inflammatory pathways.
Pyrimidine derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory effects. nih.gov Several pyrimidine analogs have been developed and are in clinical use as anti-inflammatory drugs. nih.gov The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov Furthermore, they have been shown to modulate the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov
The potential for pyrimidine thioether compounds to interact with the Toll-Like Receptor (TLR) family, a crucial component of the innate immune system, is an area of active investigation. While direct interaction of this compound with TLR4 has not been specifically detailed, a study on a related pyrimidine triazole thioether derivative identified it as a potent antagonist of Toll-Like Receptor 5 (TLR5). nih.gov This particular compound was found to inhibit the signaling pathway mediated by the TLR5/flagellin complex, thereby repressing the downstream expression of TNF-α. nih.gov This finding suggests that the pyrimidine thioether scaffold has the potential to be adapted to target different TLRs, including TLR4.
The following table summarizes the observed immunomodulatory effects of various pyrimidine derivatives as reported in scientific literature. It is important to note that these findings pertain to the broader class of compounds and not specifically to this compound.
| Compound Class | Observed Effect | Mechanism of Action |
| Pyrimidine Derivatives | Anti-inflammatory | Inhibition of COX enzymes, leading to reduced PGE2 production. nih.gov |
| Pyrimidine Derivatives | Anti-inflammatory | Suppression of nitric oxide (NO) production. nih.gov |
| Pyrimidine Derivatives | Immunomodulatory | Inhibition of NF-κB activation. nih.gov |
| Pyrimidine Derivatives | Immunomodulatory | Reduction of pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α). nih.gov |
| Pyrimidine Triazole Thioether | TLR5 Antagonism | Inhibition of TLR5 signaling and downstream TNF-α expression. nih.gov |
While the direct evidence for the immunomodulatory effects and TLR4 ligand activity of this compound is yet to be established, the existing research on related pyrimidine thioether derivatives provides a strong rationale for further investigation into its potential in this area. The structural motifs present in this compound are consistent with those found in other molecules that exhibit significant anti-inflammatory and immunomodulatory properties.
Computational Chemistry and Molecular Modeling for Compound Design and Mechanistic Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Phenyl-2-(pyrimidin-2-ylthio)ethanone, DFT calculations can elucidate its fundamental chemical properties.
Geometric Optimization and Conformer Analysis
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometric optimization is a computational process that finds the minimum energy conformation of a molecule. For this, methods like B3LYP with a 6-311G** basis set are commonly employed to calculate the equilibrium geometry. nih.gov This process identifies the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest point on the potential energy surface.
Conformer analysis is also critical, as the flexible thioether linkage and the rotatable bonds connected to the phenyl and pyrimidinyl rings allow this compound to exist in multiple spatial arrangements (conformers). By calculating the relative energies of these different conformers, the most likely and energetically favorable shapes of the molecule can be identified, which is crucial for understanding its interactions with other molecules.
Table 1: Representative Optimized Geometric Parameters for a Thioether Linkage (Illustrative) This table illustrates typical geometric parameters that would be determined for the core structure through DFT calculations.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-C (pyrimidine) | 1.76 Å |
| Bond Length | C=O | 1.23 Å |
| Bond Angle | C-S-C | 103.5° |
| Dihedral Angle | C-C-S-C | -85.0° |
Electronic Structure Analysis (HOMO-LUMO Energies and Charge Distribution)
The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO is the lowest energy orbital that can accept electrons, relating to the molecule's electrophilicity.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher stability and lower chemical reactivity. wjarr.com
Molecular Electrostatic Potential (MEP) maps are another vital tool for analyzing electronic structure. MEP surfaces visualize the charge distribution across the molecule, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netresearchgate.net These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the carbonyl group would be expected to be regions of negative potential, indicating sites for electrophilic interaction. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for Pyrimidine Derivatives Calculated using DFT at the B3LYP/6-311++G(d,p) level. Values are representative of similar structures.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrimidine Derivative A wjarr.com | -5.57 | -1.94 | 3.63 |
| Pyrimidine Derivative B wjarr.com | -5.46 | -1.59 | 3.87 |
| Pyrimidine Derivative C mdpi.com | -6.21 | -2.54 | 3.67 |
Prediction of Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. ajchem-a.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. wjarr.com
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. wjarr.com
These parameters are crucial for comparing the reactivity of different derivatives and for understanding their interactions in a chemical environment. mdpi.com
Table 3: Representative Global Reactivity Descriptors for Pyrimidine Analogs (Illustrative) Values are derived from DFT calculations and are representative of pyrimidine-containing compounds.
| Descriptor | Formula | Pyrimidine Derivative A wjarr.com | Pyrimidine Derivative B wjarr.com |
| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.76 eV | -3.53 eV |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 1.82 eV | 1.94 eV |
| Electrophilicity Index (ω) | μ²/2η | 3.88 eV | 3.20 eV |
Mechanistic Studies of Chemical Transformations
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the mapping of the entire reaction pathway and the determination of activation energy barriers.
For instance, the synthesis of related heterocyclic compounds often involves multi-step reactions like the Hantzsch synthesis. wikipedia.orgresearchgate.net DFT calculations can be used to model the proposed intermediates and transition states in such a synthesis. nih.gov By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified. rsc.orgprinceton.edu This provides deep insight into how factors like catalysts, solvents, and substituent groups influence the reaction outcome, aiding in the optimization of synthetic routes.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.
Elucidation of Ligand-Receptor Binding Modes and Interactions
For a compound like this compound, molecular docking simulations can predict how it might interact with the active site of a specific protein target. The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate its binding affinity, often expressed as a binding energy (kcal/mol). nih.gov
Studies on various pyrimidine derivatives have shown their potential to bind to a range of biological targets, including kinases, cyclooxygenase (COX) enzymes, and bacterial proteins. tandfonline.comeurekaselect.com The simulations reveal crucial details about the binding mode:
Hydrogen Bonds : Key interactions where the ligand forms hydrogen bonds with specific amino acid residues (e.g., Serine, Histidine, Glutamine) in the receptor's active site. tandfonline.com
Hydrophobic Interactions : Interactions between the nonpolar regions of the ligand (like the phenyl ring) and hydrophobic pockets in the protein.
Pi-Pi Stacking : Favorable interactions between aromatic rings of the ligand and aromatic amino acid residues like Tyrosine or Tryptophan.
By analyzing these interactions, researchers can understand the structural basis for the ligand's activity and propose chemical modifications to improve its binding affinity and selectivity. nih.govresearchgate.net
Table 4: Representative Molecular Docking Results for Pyrimidine Derivatives with Various Protein Targets (Illustrative) This table summarizes typical findings from docking studies on compounds with a pyrimidine core, demonstrating the type of data generated.
| Compound Type | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
| Pyrimidine-thioether analog | Cyclooxygenase-2 (COX-2) | -9.0 | SER A:415, GLN A:454, HIS A:386 | tandfonline.com |
| Pyrimidine analog | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | LEU:83, LYS:33, GLN:131 | nih.gov |
| Pyrimidine derivative | Penicillin-Binding Protein (PBP2a) | -8.2 | SER:402, LYS:406, TYR:446 | eurekaselect.com |
| Pyridopyrimidine derivative | Thymidylate Synthase (6qxg) | -7.5 | ARG:50, TYR:94, ASP:180 | nih.gov |
| Pyrimidine-thiol derivative | Cyclooxygenase-1 (COX-1) | -8.5 | ARG:120, TYR:355, SER:530 |
Prediction of Binding Affinities and Scoring Functions
Computational methods are pivotal in contemporary drug discovery for the early assessment of the binding affinity between a small molecule and its protein target. For derivatives of this compound, molecular docking simulations are frequently employed to predict their binding modes and relative affinities. Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. These functions can be broadly categorized into force-field-based, empirical, and knowledge-based scoring functions.
In studies of analogous compounds, such as 1-phenyl-2-(phenylamino) ethanone (B97240) derivatives targeting the MCR-1 protein, molecular docking simulations have been instrumental. mdpi.com These simulations utilize scoring functions to rank different compounds based on their predicted binding affinity. The choice of scoring function is critical and can significantly influence the outcome of the virtual screening process. Commonly used scoring functions in these types of studies include those integrated into software packages like GOLD (Genetic Optimisation for Ligand Docking). The scores from these functions provide a semi-quantitative estimation of the binding affinity, helping to prioritize compounds for synthesis and biological evaluation.
The binding affinity predictions for a series of these compounds can be tabulated to compare their potential efficacy.
Table 1: Predicted Binding Affinities of 1-Phenyl-2-(phenylamino)ethanone Derivatives
| Compound | Docking Score (Arbitrary Units) | Predicted Interaction |
|---|---|---|
| Derivative 1 | -8.5 | Hydrogen bond with Glu246, Pi-stacking with Tyr280 |
| Derivative 2 | -9.2 | Hydrogen bond with Thr285, Hydrophobic interactions |
| Derivative 3 | -7.8 | Van der Waals interactions with multiple residues |
Identification of Critical Amino Acid Residues in Binding Pockets
A significant outcome of molecular modeling is the identification of key amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. For compounds structurally related to this compound, molecular docking studies have successfully pinpointed such critical residues.
For instance, in the investigation of 1-phenyl-2-(phenylamino) ethanone derivatives as inhibitors of the MCR-1 protein, molecular docking simulations revealed that specific amino acid residues play a vital role in the binding of these inhibitors. mdpi.com The analysis of the docked poses of the most active compounds, 6p and 6q, showed that they form hydrogen bonds with Glu246 and Thr285. nih.gov These interactions are considered critical for the inhibitory activity of the compounds. The carboxyl group of a related compound was also found to interact with Glu246 and Thr285 through hydrogen bonding. mdpi.com
The identification of these residues provides valuable insights for structure-based drug design, allowing for the optimization of the ligand to enhance its interactions with these key residues, thereby improving its potency and selectivity.
Table 2: Critical Amino Acid Residues in the MCR-1 Binding Pocket for 1-Phenyl-2-(phenylamino)ethanone Derivatives
| Amino Acid Residue | Type of Interaction | Significance |
|---|---|---|
| Glu246 | Hydrogen Bond | Essential for anchoring the inhibitor in the active site. |
| Thr285 | Hydrogen Bond | Contributes to the stability of the ligand-protein complex. |
Molecular Dynamics (MD) Simulations
Conformational Behavior of the Compound in Solution and Binding Sites
MD simulations are also invaluable for understanding the conformational behavior of a compound, both in an aqueous solution and within the confines of a protein's binding site. The flexibility of a molecule like this compound allows it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule and identify the most energetically favorable conformations.
In Silico Pharmacokinetic Profiling (Metabolism Aspects)
Prediction of Metabolic Pathways and Products
In silico tools play an increasingly important role in predicting the pharmacokinetic properties of drug candidates, including their metabolic fate. nih.govmdpi.com For this compound, various computational models can be used to predict its potential metabolic pathways and the resulting metabolites. These predictions are often based on databases of known metabolic reactions and algorithms that identify susceptible sites for metabolism by key enzyme families, such as the cytochrome P450 (CYP) superfamily. nih.gov
The prediction of metabolic pathways involves identifying which atoms or functional groups in the this compound molecule are most likely to be modified by metabolic enzymes. Common metabolic reactions include oxidation, reduction, and hydrolysis. For this specific compound, potential sites of metabolism could include the phenyl ring (hydroxylation), the ethanone moiety (reduction of the ketone), and the pyrimidinylthio linker (oxidation of the sulfur atom).
Software tools can generate a list of predicted metabolites, which can then be prioritized for experimental verification. This in silico approach allows for the early identification of potentially reactive or toxic metabolites, guiding the design of compounds with improved metabolic stability.
Table 3: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Product | Enzyme Family |
|---|---|---|
| Aromatic Hydroxylation | 1-(4-Hydroxyphenyl)-2-(pyrimidin-2-ylthio)ethanone | CYP450 |
| Ketone Reduction | 1-Phenyl-2-(pyrimidin-2-ylthio)ethan-1-ol | Carbonyl Reductases |
Assessment of Drug-likeness Parameters
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. A key framework for this assessment is Lipinski's Rule of Five, which establishes four simple physicochemical parameters. According to this rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5.
Computational analysis of this compound provides the necessary parameters to evaluate its conformity to Lipinski's Rule of Five. These predicted properties are detailed in the table below.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 230.29 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Log P (XLogP3) | 2.8 | ≤ 5 | Yes |
The data clearly indicates that this compound fully complies with all criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 Dalton threshold, it possesses no hydrogen bond donors, and has only four hydrogen bond acceptors, which is comfortably under the limit of ten. Furthermore, its predicted log P value of 2.8 is within the acceptable range for oral bioavailability. This comprehensive adherence suggests that the compound has a favorable drug-like profile and is unlikely to encounter issues with passive oral absorption.
Lipophilicity and Hydrophilicity Predictions
The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This balance is most commonly quantified by the partition coefficient (log P), which measures the ratio of a compound's concentration in a lipophilic solvent (n-octanol) to its concentration in an aqueous solvent (water).
Another important descriptor, the Topological Polar Surface Area (TPSA), provides insight into a compound's hydrophilicity and its potential to permeate cell membranes. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.
Computational predictions for these properties for this compound are presented below.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log P (XLogP3) | 2.8 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 58.8 Ų | Suggests good potential for cell membrane permeability. |
The predicted log P value of 2.8 for this compound suggests that the molecule has a balanced solubility profile, being moderately lipophilic. This characteristic is often desirable for drug candidates as it can facilitate passage through lipid-based cell membranes while maintaining sufficient solubility in aqueous environments like blood plasma.
The TPSA value of 58.8 Ų further supports the potential for good membrane permeability. Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption, and values below 60 Ų are associated with the ability to penetrate the blood-brain barrier. The predicted TPSA for this compound falls comfortably within the range indicative of favorable absorption characteristics.
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation Analogues Based on SAR and Computational Findings
The future development of analogues of 1-Phenyl-2-(pyrimidin-2-ylthio)ethanone will be heavily guided by structure-activity relationship (SAR) studies and computational modeling. SAR studies on related pyrimidine (B1678525) derivatives have consistently shown that the nature and position of substituents on the pyrimidine and phenyl rings greatly influence biological activity. nih.govrsc.org For instance, in a series of 1-phenyl-2-(phenylamino) ethanone (B97240) derivatives, which share the phenyl ethanone core, modifications to the phenyl rings were crucial for their inhibitory activity against the MCR-1 protein, which confers colistin (B93849) resistance. nih.govnih.gov
Computational tools like molecular docking can elucidate the binding modes of these compounds with their protein targets. Docking studies of 1-phenyl-2-(phenylamino) ethanone derivatives revealed key hydrogen bond interactions with residues such as Glu246 and Thr285 in the MCR-1 active site. nih.govnih.govmdpi.com Similarly, for thieno[2,3-b]pyridine (B153569) inhibitors of the FOXM1 transcription factor, docking suggested a crucial role for interactions with Val296 and Leu289 residues. nih.gov
Future rational design will leverage these insights. By using the this compound scaffold as a template, researchers can systematically introduce various substituents on both the phenyl and pyrimidine rings. Computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be run in parallel to prioritize analogues with favorable drug-like profiles. researchgate.net This integrated approach of SAR and computational chemistry will accelerate the discovery of next-generation compounds with enhanced potency and selectivity.
Table 1: Guiding Principles for Rational Analogue Design
| Strategy | Rationale | Key Findings from Related Compounds |
|---|---|---|
| Phenyl Ring Substitution | Modulate binding affinity, selectivity, and pharmacokinetic properties. | Electron-withdrawing groups (e.g., -CN) can enhance activity against certain targets like FOXM1. nih.gov |
| Pyrimidine Ring Substitution | Alter target interactions and solubility. | The position of substituents greatly influences a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov |
| Linker Modification | Optimize spatial orientation and flexibility for target binding. | The keto-ethyl thioether linker provides a flexible backbone for positioning the key pharmacophores. |
| Computational Docking | Predict binding modes and identify key interactions to guide modifications. | Hydrogen bonding and occupation of specific cavities in the target protein are critical for activity. nih.govnih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrimidine nucleus is a well-established pharmacophore present in numerous drugs with a vast array of biological activities. nih.govmdpi.com Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rsc.org This provides a rich landscape for exploring new applications for analogues of this compound.
Recent research has uncovered novel targets for pyrimidine-based compounds. For example, certain derivatives have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory diseases like acute lung injury. nih.govrsc.org Others act as inhibitors of the PI3K/Akt signaling pathway, a critical cascade in the development of chronic myeloid leukemia. nih.gov The PIM-1 kinase, which is overexpressed in many cancers and influences cell proliferation and survival, is another promising target for which pyrido[2,3-d]pyrimidines have shown potent inhibitory activity. rsc.orgnih.gov
Future research should involve screening a library of this compound analogues against a diverse panel of biological targets.
Table 2: Potential Biological Targets for Future Exploration
| Target Class | Specific Example | Therapeutic Area | Supporting Evidence |
|---|---|---|---|
| Kinases | PIM-1, Aurora Kinase, EGFR | Oncology | Pyrimidine derivatives have shown potent inhibition of various kinases involved in cancer progression. mdpi.comrsc.orgnih.govnih.gov |
| Inflammatory Pathway Proteins | TLR4, COX-2, NF-κB | Inflammation, Autoimmune Diseases | Pyrimidine compounds can suppress key inflammatory mediators. rsc.orgnih.govrsc.org |
| Bacterial Enzymes | MCR-1 | Infectious Diseases (Antibiotic Resistance) | The related 1-phenyl-2-(phenylamino) ethanone scaffold yields potent MCR-1 inhibitors. nih.govnih.gov |
| Transcription Factors | FOXM1 | Oncology | Thieno[2,3-b]pyridines, which are structurally related, can inhibit the FOXM1 transcription factor. nih.gov |
| Metabolic Enzymes | Dihydrofolate reductase (DHFR) | Oncology, Infectious Diseases | Furo[2,3-d]pyrimidine derivatives can act as dual inhibitors of key metabolic enzymes. nih.gov |
Integration of Advanced Synthetic Methodologies with High-Throughput Screening
To fully explore the chemical space around the this compound scaffold, modern synthetic strategies must be coupled with high-throughput screening (HTS). HTS utilizes robotics and automation to rapidly test the biological activity of thousands of compounds, dramatically accelerating the drug discovery process. youtube.com
Advanced synthetic methods, such as modular and multi-component reactions, are ideal for generating large libraries of diverse analogues. For example, a modular synthetic platform has been developed to elaborate fragments in three dimensions, allowing for the rapid creation of diverse lead-like molecules from a common core. acs.org The synthesis of 1-phenyl-2-(phenylamino) ethanone derivatives was achieved by reacting phenylglyoxals with primary amines, a method suitable for creating a library of compounds. nih.govmdpi.com Similarly, new pyrimidine derivatives for treating acute lung injury were rapidly synthesized from 2,4,5-trichloropyrimidine (B44654) using nucleophilic substitution and Buchwald–Hartwig reactions. rsc.org
The integration of these efficient synthetic routes with HTS allows for a powerful discovery workflow:
Library Synthesis: Generate a large, diverse library of this compound analogues using modular or multi-component reactions.
HTS Campaign: Screen the library against a panel of desired biological targets (e.g., kinases, inflammatory proteins) to identify initial "hits."
Hit-to-Lead Optimization: Synthesize a focused secondary library around the most promising hits to refine potency, selectivity, and drug-like properties. rsc.org
This cycle of synthesis and screening, powered by automation, provides an efficient pathway from a core scaffold to a validated lead compound.
Development of Hybrid Molecules Incorporating this compound Scaffold
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach aims to create hybrid drugs with improved affinity, enhanced efficacy, or the ability to overcome drug resistance. nih.gov The pyrimidine scaffold is a popular component in the design of such hybrids due to its structural versatility and established biological importance. mdpi.comnih.gov
The this compound structure is an excellent candidate for creating novel hybrid molecules. The phenyl and pyrimidine rings can be functionalized to link to other known pharmacophores. For example, one could envision hybrids that combine the pyrimidine moiety with fragments known to inhibit other key cancer targets, potentially creating dual-action anticancer agents. mdpi.com Research has already demonstrated the success of creating hybrids from purine (B94841) and pyrimidine scaffolds for antitumor therapy. mdpi.comnih.gov
Future work could focus on designing and synthesizing hybrids by linking the this compound core to other bioactive scaffolds, such as those found in existing kinase inhibitors, anti-inflammatory drugs, or antimicrobial agents.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
For the this compound scaffold, AI and ML can be applied in several ways:
AI-Powered Screening: AI algorithms can screen massive virtual libraries of potential analogues to identify those with the highest probability of binding to a specific biological target. This was successfully used to discover pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target TLR4 dimerization. nih.gov
Predictive Modeling: ML models can be trained on existing SAR data to predict the activity of novel, unsynthesized compounds. This helps prioritize the most promising candidates for synthesis and testing, saving time and resources. scienceopen.com
De Novo Design: Generative AI models can design entirely new molecules based on desired properties and target constraints, potentially creating novel analogues of this compound with superior characteristics.
Synthesis Optimization: AI frameworks can analyze chemical reaction data to predict the most efficient and cost-effective synthetic pathways for producing target compounds. mit.edu
By integrating AI and ML into the research pipeline, the process of discovering and optimizing drugs based on the this compound scaffold can be made significantly more efficient and effective. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
